molecular formula C20H23N3O4S B4549221 N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide

N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide

Cat. No.: B4549221
M. Wt: 401.5 g/mol
InChI Key: HYZRUHDYOCIJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14092740 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromism of Ortho-Nitrobenzylpyridines

Ortho-nitrobenzylpyridines exhibit photochromic activity, which is the ability to change color when exposed to light. This property is attributed to the intramolecular transfer of a proton within the molecule, facilitated by the ortho-nitro group. Such compounds are considered for applications in photon-based electronics due to their solid-state photochromic activity, minimal structural changes upon photoreactions, and inherent polystability. This insight could hint at potential research directions for N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide in the development of light-responsive materials or systems (Naumov, 2006).

Neuroprotective Potential of Nitrobenzyl Derivatives

3-N-Butylphthalide (NBP), a compound derived from Apium graveolens Linn., has demonstrated significant neuroprotective effects, beneficial in the treatment of ischemic stroke and neurodegenerative diseases. NBP's mechanisms of action include modulating oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This suggests that nitrobenzyl derivatives, including potentially this compound, could be explored for their neuroprotective properties in various neurological conditions (Abdoulaye & Guo, 2016).

Environmental Presence and Impact

Nitro musk fragrances, including derivatives similar to this compound, have been analyzed for their presence and transformation products in the aquatic environment. These studies emphasize the environmental impact and biodegradation pathways of nitrobenzyl derivatives, highlighting the importance of understanding the ecological implications of such compounds (Rimkus, Gatermann, & Hühnerfuss, 1999).

Properties

IUPAC Name

N-butyl-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-3-12-21-20(25)17-6-4-5-7-18(17)22-19(24)14-28-13-15-8-10-16(11-9-15)23(26)27/h4-11H,2-3,12-14H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZRUHDYOCIJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.